

A Comprehensive Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1292327

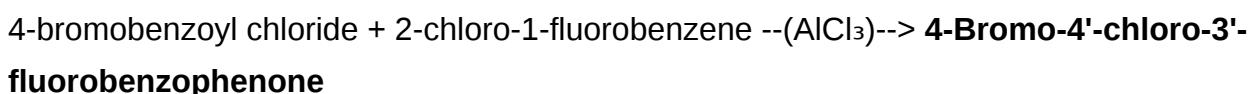
[Get Quote](#)

CAS Number: 951890-62-3

This technical guide provides an in-depth overview of **4-Bromo-4'-chloro-3'-fluorobenzophenone**, a halogenated benzophenone derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines known physicochemical properties with a proposed synthesis protocol and predicted characterization data based on established chemical principles and analogous compounds.

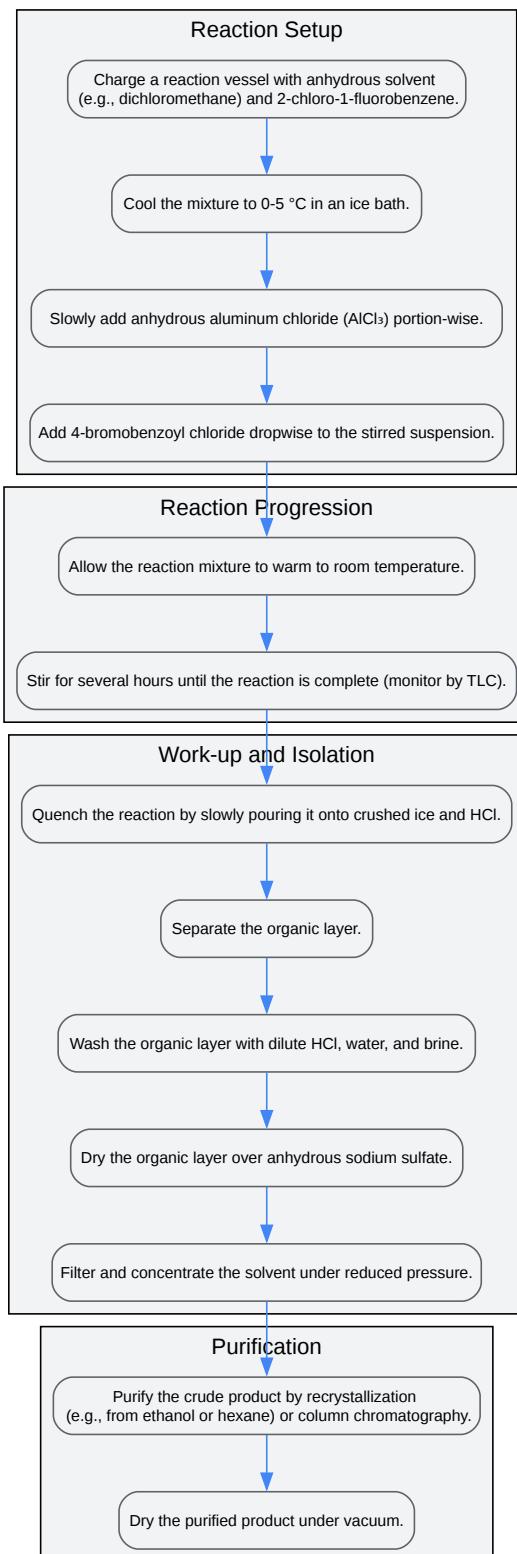
Chemical and Physical Properties

4-Bromo-4'-chloro-3'-fluorobenzophenone, with the IUPAC name (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, is a polyhalogenated aromatic ketone.^[1] Its structure incorporates bromine, chlorine, and fluorine atoms, which are expected to influence its chemical reactivity and physical properties significantly. The calculated physicochemical data are summarized in the table below.^[1]


Property	Value	Source
CAS Number	951890-62-3	PubChem[1]
Molecular Formula	C ₁₃ H ₇ BrClFO	PubChem[1]
Molecular Weight	313.55 g/mol	PubChem[1]
IUPAC Name	(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone	PubChem[1]
SMILES	C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br	PubChem[1]
InChI	InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H	PubChem[1]
Purity	Typically available at ≥97.0%	CymitQuimica[2]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-Bromo-4'-chloro-3'-fluorobenzophenone** is not readily available in the searched literature, a plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. [3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).


The proposed synthesis for **4-Bromo-4'-chloro-3'-fluorobenzophenone** would involve the reaction of 4-bromobenzoyl chloride with 2-chloro-1-fluorobenzene in the presence of anhydrous aluminum chloride.

Reaction Scheme:

Experimental Workflow

Proposed Synthesis Workflow for 4-Bromo-4'-chloro-3'-fluorobenzophenone

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow.

Detailed Hypothetical Methodology

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-fluorobenzene (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane. Cool the flask to 0-5 °C using an ice bath.
- Addition of Catalyst and Reagent: To the cooled solution, slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, ensuring the temperature does not rise significantly. Once the addition is complete, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure **4-Bromo-4'-chloro-3'-fluorobenzophenone**.

Predicted Characterization Data

No specific experimental spectra for **4-Bromo-4'-chloro-3'-fluorobenzophenone** were found. However, based on the known spectral data of similar halogenated benzophenones, the following characteristic peaks and signals can be predicted.

Technique	Predicted Data
¹ H NMR	The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the 4-bromophenyl ring would likely appear as two doublets (an AA'BB' system). The protons on the 4-chloro-3-fluorophenyl ring will show more complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³ C NMR	The spectrum would display 13 distinct signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (approx. 190-195 ppm). The carbon atoms attached to halogens will also have characteristic chemical shifts.
IR Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1650-1670 cm ⁻¹ . ^[6] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm ⁻¹ , and C-C in-ring stretching bands would appear in the 1400-1600 cm ⁻¹ region. ^[6] C-halogen stretching vibrations will be present in the fingerprint region.
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹ Br, ⁸¹ Br, ³⁵ Cl, ³⁷ Cl), characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and fragment ions containing these halogens.

Applications and Future Directions

The specific applications of **4-Bromo-4'-chloro-3'-fluorobenzophenone** are not well-documented in the available literature. However, benzophenone derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as photoinitiators.

Given its structure, **4-Bromo-4'-chloro-3'-fluorobenzophenone** could serve as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple halogen atoms provides several reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), nucleophilic aromatic substitution, or the formation of Grignard reagents. These potential transformations make it a valuable building block for the synthesis of novel pharmaceutical candidates or functional materials.

Further research is required to elucidate the specific chemical and biological properties of **4-Bromo-4'-chloro-3'-fluorobenzophenone**. Experimental validation of its synthesis, full characterization, and screening for biological activity could reveal its potential in various scientific and industrial applications.

Safety Information

As with any chemical compound, **4-Bromo-4'-chloro-3'-fluorobenzophenone** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292327#4-bromo-4-chloro-3-fluorobenzophenone-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com